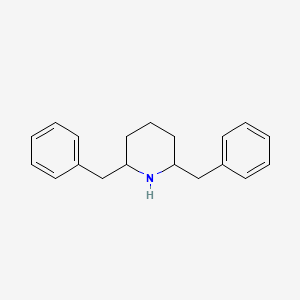![molecular formula C13H9Cl3O2S B14732878 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene CAS No. 6310-36-7](/img/structure/B14732878.png)
2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene is a chemical compound that belongs to the class of organochlorine compounds It is characterized by the presence of chlorine atoms and a sulfonylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene typically involves the reaction of 2,4-dichlorobenzene with 4-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The sulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-[(4-chlorophenyl)ethenyl]benzene
- 2,4-Dichloro-1-[(4-chlorophenyl)methyl]benzene
- 2,4-Dichloro-1-[(4-chlorophenyl)propyl]benzene
Uniqueness
2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene is unique due to the presence of the sulfonylmethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
6310-36-7 |
|---|---|
Molecular Formula |
C13H9Cl3O2S |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
2,4-dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene |
InChI |
InChI=1S/C13H9Cl3O2S/c14-10-3-5-12(6-4-10)19(17,18)8-9-1-2-11(15)7-13(9)16/h1-7H,8H2 |
InChI Key |
PFCHQLSWOQFFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


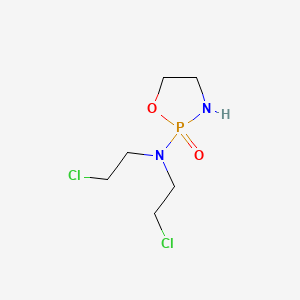
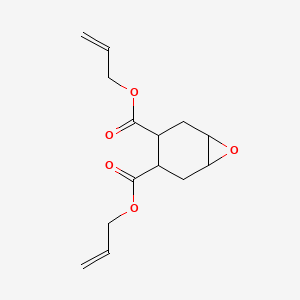
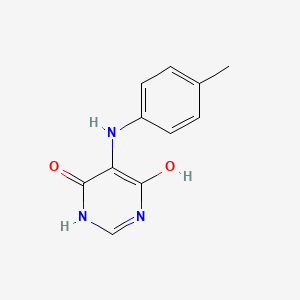
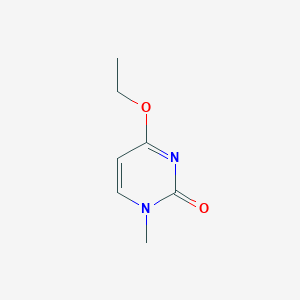

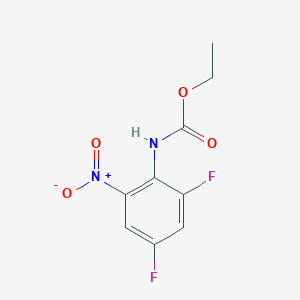
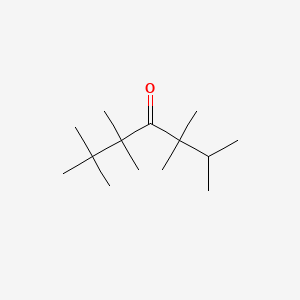
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)

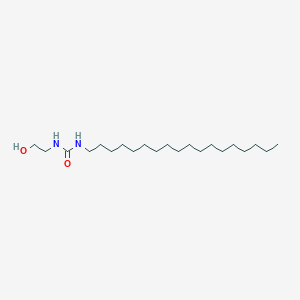

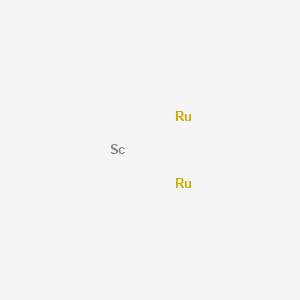
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
